molecular formula C11H20BrNO2 B592141 tert-Butyl (4-bromocyclohexyl)carbamate CAS No. 1353963-71-9

tert-Butyl (4-bromocyclohexyl)carbamate

Cat. No.: B592141
CAS No.: 1353963-71-9
M. Wt: 278.19
InChI Key: QQQIIDPCBBHRKE-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromocyclohexyl)carbamate is a valuable chemical building block in organic synthesis and drug discovery research. The molecule features both a bromo substituent and a tert-butoxycarbonyl (Boc)-protected amine on a cyclohexyl ring, making it a versatile intermediate for constructing more complex molecular architectures. The bromine atom serves as a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, while the Boc-protected amine can be readily deprotected to reveal a free amine for subsequent amide bond formation or other derivatization. This compound is related to other synthetic intermediates, such as tert-Butyl (4-oxocyclohexyl)carbamate, which is used in the synthesis of various heterocyclic compounds . As a scaffold in medicinal chemistry, it is instrumental in the exploration of structure-activity relationships. This product is strictly for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQIIDPCBBHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the carbamate (B1207046) functional group onto a pre-existing 4-bromocyclohexyl scaffold. These methods are often straightforward and are selected based on reagent availability, yield, and reaction conditions.

Carbamate Formation Reactions

The formation of the carbamate linkage is the cornerstone of synthesizing the title compound. Several classical and modern organic reactions are employed to achieve this transformation efficiently.

The synthesis of carbamates can be achieved through the coupling of amines, a carbon dioxide source, and alkyl halides. organic-chemistry.org This approach offers a direct route to carbamates under relatively mild conditions. The reaction involves the nucleophilic attack of the amine on carbon dioxide, often facilitated by a base, to form a carbamate salt intermediate. This intermediate is then alkylated to yield the final product. A three-component coupling reaction using an amine (like 4-bromocyclohexylamine), carbon dioxide, and an appropriate alkylating agent in the presence of a base such as cesium carbonate can provide the desired carbamate. organic-chemistry.org This method is valued for its efficiency and for avoiding common side reactions like N-alkylation of the amine. organic-chemistry.org

One of the most prevalent and efficient methods for the synthesis of tert-butyl carbamates is the reaction of the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride). chemicalbook.com This reagent is widely used to introduce the tert-butoxycarbonyl (Boc) protecting group onto an amino group. chemicalbook.com The reaction is typically performed by treating 4-bromocyclohexylamine with di-tert-butyl dicarbonate in a suitable solvent, often in the presence of a base or a catalyst like 4-(Dimethylamino)pyridine (DMAP). chemicalbook.comrsc.org The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc-anhydride, leading to the formation of the stable carbamate and releasing tert-butanol (B103910) and carbon dioxide as byproducts. This method is favored due to its high yields, mild reaction conditions, and the stability of the Boc-anhydride reagent. chemicalbook.com

Reaction Scheme: 4-bromocyclohexylamine + Di-tert-butyl dicarbonate → tert-Butyl (4-bromocyclohexyl)carbamate + tert-Butanol + CO₂

Table 1: Key Components in Boc-Carbamate Formation

Reactant/ReagentRole
4-bromocyclohexylamineStarting amine substrate
Di-tert-butyl dicarbonate (Boc₂O)Source of the tert-butoxycarbonyl group
4-(Dimethylamino)pyridine (DMAP)Acylation catalyst
Solvent (e.g., THF, DCM)Reaction medium

A more traditional, though more hazardous, method for preparing carbamates involves the use of phosgene (B1210022) or its derivatives, such as phenyl chloroformate. orgsyn.org Phenyl chloroformate can be prepared from the reaction of phenol (B47542) and phosgene. orgsyn.org In this synthetic route, the amine (4-bromocyclohexylamine) is treated with phenyl chloroformate in the presence of a base like pyridine. This reaction forms a phenyl carbamate intermediate, which can then be reacted further if needed, though for direct synthesis, this pathway is less common than the Boc-anhydride method. Another variation involves reacting the corresponding alcohol (4-bromocyclohexanol) with phenyl chloroformate, followed by treatment with ammonia. orgsyn.org Due to the high toxicity of phosgene, this method is often avoided in modern laboratory settings in favor of safer alternatives. orgsyn.org

A convenient one-step procedure for the preparation of tert-butyl carbamates from alcohols utilizes sodium cyanate (B1221674) in a strong acidic medium, such as trifluoroacetic acid. orgsyn.org In this method, the alcohol, in this case, 4-bromocyclohexanol, is dissolved in an inert solvent like benzene, and sodium cyanate is added. Trifluoroacetic acid is then introduced, which reacts with sodium cyanate to form isocyanic acid in situ. The alcohol then adds to the isocyanic acid to generate the carbamate. This method is particularly useful for the synthesis of carbamates from tertiary alcohols and can be applied to primary and secondary alcohols as well. orgsyn.org

Stereoselective Synthesis of Cyclohexyl Carbamates

The stereochemistry of the cyclohexane (B81311) ring, specifically the cis or trans relationship between the bromo and carbamate substituents, is a critical aspect of the molecule's structure. Achieving stereoselectivity in the synthesis of this compound requires carefully controlled reaction pathways.

The synthesis of specific stereoisomers typically begins with a stereochemically pure starting material or involves a stereoselective reaction step. For instance, starting with pure cis- or trans-4-bromocyclohexylamine and reacting it with di-tert-butyl dicarbonate would yield the corresponding cis- or trans-carbamate, as the reaction at the amino group does not typically affect the stereocenter at C-4.

Alternatively, stereoselectivity can be introduced via the reduction of a ketone precursor, such as tert-butyl (4-oxocyclohexyl)carbamate. bldpharm.com The stereochemical outcome of the reduction of the ketone to the corresponding alcohol (which would then be converted to the bromide) can be controlled by the choice of reducing agent and reaction conditions. Furthermore, advanced catalytic methods can be employed. The use of ketoreductase (KRED) enzymes has been shown to be highly effective in the diastereoselective synthesis of substituted cyclic alcohols, which are precursors to the final carbamate. nih.gov For example, a highly trans-diastereoselective synthesis of a substituted cyclobutanol (B46151) was achieved using KRED catalysis, a principle that can be extended to cyclohexyl systems. nih.gov

Research has also shown that the nature of the groups involved can influence stereochemical control. For instance, in some catalytic asymmetric reactions, replacing an aromatic group with a cyclohexyl group has been observed to lead to a decrease in stereoselectivity, highlighting the challenges inherent in controlling the stereochemistry of cyclohexyl systems. acs.org Therefore, achieving a high degree of stereoselectivity in the synthesis of this compound often relies on substrate control or the application of specialized biocatalytic or asymmetric catalytic methods. nih.govnih.gov

Table 2: Summary of Synthetic Strategies

SectionMethodKey ReagentsStarting MaterialKey Features
2.1.1.1Amination/CarboxylationCO₂, Cesium Carbonate4-bromocyclohexylamineDirect, three-component coupling.
2.1.1.2Boc-Anhydride ReactionDi-tert-butyl dicarbonate4-bromocyclohexylamineHigh yield, mild conditions, most common method. chemicalbook.com
2.1.1.3Phosgene DerivativesPhenyl chloroformate, Pyridine4-bromocyclohexylamineTraditional method, involves hazardous reagents. orgsyn.org
2.1.1.4Sodium CyanateSodium cyanate, Trifluoroacetic acid4-bromocyclohexanolOne-step from the corresponding alcohol. orgsyn.org
2.2Stereoselective SynthesisChiral catalysts, Enzymes (KREDs)Stereoisomer of starting material or ketone precursorAllows for the synthesis of specific cis or trans isomers. nih.gov

Control of Stereochemistry in Bromocyclohexyl Derivatives

Controlling the stereochemistry in cyclohexyl derivatives is a fundamental challenge in organic synthesis. rijournals.com The relative orientation of the bromo and carbamate groups (cis or trans) defines the diastereomers of this compound. The stereochemical outcome of synthetic reactions is influenced by the inherent stereochemistry of the substrate molecule. youtube.com For instance, in the synthesis of related cyclohexylamine (B46788) structures, isomerization of a Schiff's base using a strong base can be employed to achieve a high content of the desired trans-isomer. google.com Photocatalyzed [4+2] cycloaddition reactions have also been developed to access functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.gov The choice of synthetic route and reaction conditions plays a critical role in directing the formation of a specific stereoisomer. numberanalytics.com

Chiral Auxiliary Approaches

Asymmetric synthesis using chiral auxiliaries is a powerful technique to introduce specific stereochemistry. researchgate.netnumberanalytics.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. youtube.com This auxiliary guides the stereochemical course of a subsequent reaction, after which it is removed. youtube.com For example, a chiral auxiliary can block one face of a reactive site, forcing a reagent to attack from the other face, thereby dictating the stereochemical outcome. youtube.com While specific applications of chiral auxiliaries in the synthesis of this compound are not extensively detailed, common auxiliaries include chiral amino acids and chiral sulfoxides. researchgate.net This method represents a viable, albeit potentially costly, strategy for producing specific enantiomers of the target compound. youtube.com

Enantioselective Catalysis

Enantioselective catalysis utilizes chiral catalysts to create a chiral reaction environment, promoting the formation of one enantiomer over the other. researchgate.net This method is often highly efficient, as a small amount of the catalyst can generate a large quantity of the desired enantiomerically enriched product. researchgate.net An example relevant to the synthesis of brominated cyclic amines is the enantioselective bromolactamization of olefinic amides, which can be achieved using a carbamate catalyst to produce enantioenriched bromolactam products. nih.gov Furthermore, photoredox catalysis has enabled the asymmetric [4+2] cycloaddition of benzocyclobutylamines to yield functionalized cyclohexylamines, demonstrating a modern catalytic approach to controlling stereochemistry in these systems. nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of this compound, this involves controlling the formation of the cis versus the trans isomer. Hetero-Diels-Alder reactions are a reliable method for synthesizing six-membered heterocycles and can be adapted to control regioselectivity and diastereoselectivity, often favoring cis-1,4-disubstituted products. nih.gov Another advanced technique is the palladium-catalyzed carboamination of protected γ-amino alkenes. This method forms both a carbon-nitrogen and a carbon-carbon bond in a single step and can generate up to two stereocenters with high diastereoselectivity. umich.edu

Precursor Synthesis and Functional Group Transformations

The construction of this compound relies on the synthesis of key precursors and the strategic application of protecting groups.

Strategies for Incorporating the Bromocyclohexyl Moiety

The core of the target molecule is the 4-bromocyclohexyl amine structure. The direct precursor is 4-bromocyclohexanamine (B1340384), which is often handled as its hydrochloride salt (4-bromocyclohexanamine hydrochloride). nih.govcymitquimica.com The synthesis of this precursor can be approached through several routes, typically involving the introduction of the bromine and amine functionalities onto a cyclohexane ring. While detailed multi-step syntheses are specific to laboratory procedures, general strategies include the bromination of a suitable cyclohexyl precursor followed by amination or the reduction of a nitro group to an amine. The presence of the bromine atom makes the resulting molecule an attractive intermediate for further synthetic transformations. researchgate.net

Introduction of the N-Boc Group for Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under basic and nucleophilic conditions and its ease of removal with mild acids. total-synthesis.comnih.gov The protection of the amine in 4-bromocyclohexanamine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). nih.govwikipedia.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride. total-synthesis.com A variety of conditions have been developed to facilitate this transformation efficiently and with high chemoselectivity. organic-chemistry.org

Several methods for the N-tert-butoxycarbonylation of amines have been reported, showcasing the versatility of this reaction. These methods can be performed with or without catalysts and in various solvent systems, including environmentally friendly options.

Catalyst/ConditionsSolventKey FeaturesReference
Amberlite-IR 120Solvent-freeHeterogeneous catalysis, fast reaction (1-3 min), high yields (95-99%), catalyst is recyclable.
Iodine (catalytic)Solvent-freeEfficient, practical, and occurs at ambient temperature. organic-chemistry.org
HClO₄–SiO₂Solvent-freeHighly efficient, inexpensive, and reusable catalyst for chemoselective protection at room temperature. organic-chemistry.org
NoneWater-acetoneEco-friendly, catalyst-free protocol with excellent yields and short reaction times. Preserves stereochemical integrity. nih.gov
4-dimethylaminopyridine (DMAP)AcetonitrileA common base used to facilitate the protection of amines. wikipedia.org

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions on the Bromocyclohexyl Moiety

The carbon-bromine bond in the bromocyclohexyl portion of the molecule is the primary site for nucleophilic substitution reactions. As a secondary alkyl halide, tert-butyl (4-bromocyclohexyl)carbamate can react through either SN1 or SN2 mechanisms, with the operative pathway being influenced by the reaction conditions, nucleophile, and solvent. pearson.comsavemyexams.com

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves a stepwise mechanism. masterorganicchemistry.com The initial and rate-determining step is the departure of the bromide leaving group to form a secondary carbocation intermediate on the cyclohexane (B81311) ring. pearson.commasterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile. youtube.com Polar protic solvents, such as water, alcohols, and formic acid, are known to favor SN1 reactions because they can stabilize the carbocation intermediate and the departing leaving group through solvation. youtube.comlibretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the substrate, as the nucleophile is not involved in the rate-limiting step. masterorganicchemistry.comyoutube.com The stability of the carbocation is a key factor; for secondary halides like this one, rearrangements such as hydride shifts are possible to form more stable carbocations, although this is less common in simple cyclohexyl systems unless a more stable position is available. savemyexams.comyoutube.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, single-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents like acetone (B3395972) or dimethylsulfoxide (DMSO). youtube.comlibretexts.org A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.org The nucleophile attacks from the side opposite to the leaving group, resulting in a "Walden inversion". libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

The structure of this compound, specifically being a secondary alkyl halide on a cyclohexane ring, allows it to undergo both SN1 and SN2 reactions. pearson.com The rate of SN1 reactions increases with substrate substitution (tertiary > secondary > primary) due to the increased stability of the resulting carbocation. savemyexams.commasterorganicchemistry.com Conversely, the rate of SN2 reactions is sensitive to steric hindrance, following the trend of methyl > primary > secondary > tertiary, as the nucleophile requires backside access to the electrophilic carbon. masterorganicchemistry.compurechemistry.org The presence of the bulky tert-butoxycarbonylamino group can also influence the reaction pathway, potentially sterically hindering the approach of nucleophiles and affecting the conformational equilibrium of the cyclohexane ring.

The propensity of a group to depart in a substitution reaction is crucial for the reaction rate. Good leaving groups are typically weak bases, as they can stabilize the negative charge they acquire upon departure. libretexts.orgpressbooks.pub In the context of alkyl halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity. libretexts.orgpressbooks.pub Bromide (Br⁻) is considered a good leaving group, making the C-Br bond in this compound readily cleavable in nucleophilic substitution reactions. libretexts.org The effectiveness of the leaving group is critical in the rate-determining step of both SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org

Reactions Involving the Carbamate (B1207046) Functionality

The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions, including exposure to most nucleophiles and bases. acsgcipr.orgorganic-chemistry.org

The primary reaction involving the carbamate functionality is its removal, or deprotection, to reveal the free amine. The N-Boc group is characteristically labile to acid. acsgcipr.orgwikipedia.org

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate group. total-synthesis.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tertiary carbocation (the t-butyl cation), carbon dioxide, and the desired free amine. total-synthesis.comcommonorganicchemistry.comjk-sci.com The formation of gaseous byproducts, isobutylene (B52900) (from deprotonation of the t-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. acsgcipr.orgtotal-synthesis.com

A variety of acidic conditions can be employed for N-Boc deprotection, highlighting its versatility. acsgcipr.org Common reagents include strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents such as methanol, dioxane, or ethyl acetate. wikipedia.orgjk-sci.com Other acidic systems like p-toluenesulfonic acid (TsOH), sulfuric acid, and aqueous phosphoric acid are also effective. jk-sci.comsigmaaldrich.comrsc.org Lewis acids, such as aluminum chloride, can also facilitate the cleavage. wikipedia.org The choice of reagent can allow for selective deprotection in the presence of other acid-sensitive groups. acsgcipr.org

A potential complication during deprotection is the reaction of the highly electrophilic t-butyl cation intermediate with other nucleophilic sites within the molecule or the reaction mixture. acsgcipr.org To mitigate these side reactions, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to trap the t-butyl cation. wikipedia.orgmasterorganicchemistry.com

The table below summarizes various conditions reported for the deprotection of N-Boc groups.

Reagent(s)Solvent(s)ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRoom Temperature wikipedia.orgjk-sci.commasterorganicchemistry.com
Hydrogen Chloride (HCl)Methanol, Ethyl Acetate, DioxaneRoom Temperature wikipedia.orgsigmaaldrich.com
p-Toluenesulfonic Acid (TsOH·H₂O)1,2-Dimethoxyethane (DME)40°C sigmaaldrich.com
Oxalyl ChlorideMethanolRoom Temperature, 1-4 hours rsc.orgnih.gov
Aqueous Phosphoric Acid-- organic-chemistry.orgrsc.org
Aluminum Chloride (AlCl₃)-- wikipedia.org
Trimethylsilyl iodide then Methanol-- wikipedia.org

Reactions at the N-Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound, while protected, can still participate in certain reactions, although its reactivity is significantly attenuated compared to a free amine.

Alkylation of the N-carbamate nitrogen can be achieved under specific conditions, typically requiring a strong base to deprotonate the nitrogen followed by reaction with an alkylating agent. Phase transfer catalysis (PTC) provides a suitable environment for such reactions. For instance, a similar tert-butyl carbamate derivative has been successfully alkylated using dimethyl sulfate (B86663) as the alkylating agent in the presence of potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This approach could be adapted for the alkylation of this compound with various alkyl halides.

The carbamate functionality can be a precursor to urea (B33335) derivatives. While direct conversion of the N-Boc group to a urea is not a standard transformation, the deprotected amine, 4-bromocyclohexanamine (B1340384), can readily react with isocyanates or other carbamoylating agents to form ureas. Alternatively, some catalytic systems can facilitate the conversion of carbamates to ureas. For example, the synthesis of urea from ammonium (B1175870) carbamate has been catalyzed by copper(II) complexes and organic bases like DBU, highlighting the potential for catalytic routes in urea formation. researchgate.netnih.gov

Organometallic Reactions

The carbon-bromine bond in this compound is a key functional handle for a variety of organometallic cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Prominent examples of such reactions that could be applied to this molecule include:

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the aryl or vinyl bromide with a boronic acid or ester. It is a versatile method for forming new carbon-carbon bonds. A similar compound, tert-butyl bis(4-bromophenyl)carbamate, has been successfully used in Suzuki cross-coupling reactions with (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com This indicates that this compound would likely be a suitable substrate for Suzuki coupling reactions to introduce a wide range of substituents at the 4-position of the cyclohexane ring.

Grignard Reaction: The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com However, the presence of the acidic N-H proton of the carbamate would need to be considered, as it would be deprotonated by the Grignard reagent. This can often be overcome by using excess Grignard reagent or by pre-treating with a non-nucleophilic base.

Table 2: Potential Organometallic Reactions of this compound

Reaction Reagents Product Type
Suzuki Coupling R-B(OH)₂, Pd catalyst, Base 4-substituted cyclohexyl carbamate
Grignard Formation Mg, Ether 4-(bromomagnesium)cyclohexyl carbamate
Heck Coupling Alkene, Pd catalyst, Base 4-alkenylcyclohexyl carbamate
Stille Coupling Organostannane, Pd catalyst 4-substituted cyclohexyl carbamate
Negishi Coupling Organozinc reagent, Pd catalyst 4-substituted cyclohexyl carbamate

This table outlines potential reactions based on the known reactivity of alkyl bromides in organometallic chemistry.

Reactions with Grignard Reagents

The interaction of this compound with Grignard reagents is characterized by two potential reaction pathways: formation of a Grignard reagent from the alkyl bromide, or reaction of an external Grignard reagent with the molecule's functional groups.

A primary consideration is the acidic proton on the carbamate nitrogen (N-H). Grignard reagents are potent bases and will readily deprotonate acidic protons, such as those found on alcohols, carboxylic acids, and amines. libretexts.orglibretexts.orglibretexts.org The N-H proton of the carbamate group is acidic enough to be abstracted by a Grignard reagent. This acid-base reaction is typically fast and would consume one equivalent of the Grignard reagent.

If one attempts to form a Grignard reagent in situ from this compound by reacting it with magnesium metal, a complication arises. leah4sci.comwikipedia.orgbyjus.commasterorganicchemistry.com The initially formed cyclohexylmagnesium bromide species could be quenched by the acidic N-H proton of another molecule of the starting material.

A more synthetically viable approach involves a halogen-magnesium exchange reaction. wikipedia.org This method can generate the desired Grignard reagent under conditions that may better tolerate the carbamate group, though protection of the N-H proton or the use of excess reagent might still be necessary.

Once formed, the nucleophilic carbon of the cyclohexyl Grignard reagent can participate in a variety of classic Grignard reactions. byjus.com For example, it can add to electrophilic carbonyl carbons in aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds, yielding alcohols or carboxylic acids after an acidic workup. libretexts.orgmasterorganicchemistry.comaskfilo.comyoutube.com

Table 1: Predicted Products of Cyclohexyl Grignard Reagent with Various Electrophiles This table illustrates the expected products from the reaction of the Grignard reagent derived from this compound, assuming the N-H proton issue is addressed.

ElectrophileIntermediate Product (after Grignard addition)Final Product (after acidic workup)Product Class
Formaldehyde (H₂C=O)AlkoxidePrimary Alcohol
Aldehyde (R'CHO)AlkoxideSecondary Alcohol
Ketone (R'COR'')AlkoxideTertiary Alcohol
Carbon Dioxide (CO₂)CarboxylateCarboxylic Acid

Reactions with Organolithium Reagents

Organolithium reagents are highly reactive species that are both strong bases and potent nucleophiles. wikipedia.orgyoutube.com Their reaction with this compound is dominated by the bromine-lithium exchange reaction. This exchange is an extremely fast process, often occurring at very low temperatures (e.g., -78 °C) and proceeding more rapidly than nucleophilic addition or even proton transfer in some cases. wikipedia.orgharvard.edu

When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), the bromine atom is exchanged for a lithium atom, generating a lithiated cyclohexylcarbamate species. wikipedia.orgprinceton.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

The newly formed organolithium compound is a powerful nucleophile and can be used in subsequent reactions with various electrophiles. However, two key considerations must be managed:

Basicity : Like Grignard reagents, organolithium reagents are strong bases and will deprotonate the carbamate N-H. libretexts.orgwikipedia.org Therefore, at least two equivalents of the organolithium reagent are typically required: one for the deprotonation and one for the halogen-metal exchange. Alternatively, a non-nucleophilic base could be used prior to the exchange.

Stability : The stability of the Boc-protecting group in the presence of highly basic organolithium reagents can be a concern. osi.lv Reactions are almost always conducted at low temperatures to minimize potential side reactions, such as attack at the carbonyl of the Boc group.

The generated lithiated intermediate can react similarly to the Grignard counterpart, for instance, with carbonyl compounds to form alcohols. libretexts.orgyoutube.com

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is particularly noteworthy for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org

This compound, as a secondary alkyl bromide, can participate in Suzuki coupling reactions. The coupling of sp³-hybridized alkyl halides is generally more challenging than their sp²-hybridized aryl or vinyl counterparts due to slower oxidative addition and competing side reactions like β-hydride elimination. mdpi.com However, significant advances have been made using specialized palladium catalysts.

The general catalytic cycle for the Suzuki coupling involves three key steps: nih.govlibretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the cyclohexyl ring to form a palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Research has shown that the Suzuki coupling of secondary alkyl bromides can be achieved with high efficiency using palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. mdpi.comwalisongo.ac.idresearchgate.net The tert-butoxycarbonyl (Boc) protecting group is generally stable under these conditions, as demonstrated in the successful Suzuki coupling of analogous Boc-protected bromoarenes. mdpi.com This makes the Suzuki reaction a powerful tool for the functionalization of the this compound scaffold.

Table 2: Representative Conditions for Suzuki Coupling of Secondary Alkyl Bromides This table summarizes typical conditions found in the literature for reactions analogous to the Suzuki coupling of this compound.

Palladium CatalystLigandBaseSolventTemperature (°C)Reference
[Pd(allyl)Cl]₂Cy₂t-BuPCs₂CO₃tert-Amyl alcohol100 walisongo.ac.id
Pd(OAc)₂XPhos or RuPhos(Varies)(Varies)RT to elevated mdpi.com
PdCl₂(dppf)(dppf is ligand)Cs₂CO₃DMFRT jst.go.jp

Conformational Analysis and Stereochemistry

Cyclohexane (B81311) Ring Conformations

The cyclohexane ring is not a planar structure due to the tetrahedral geometry of its sp³ hybridized carbon atoms. To minimize angle and torsional strain, it adopts several non-planar conformations. openstax.orgpressbooks.pub

Chair and Boat Conformations

The two most prominent conformations of cyclohexane are the chair and the boat forms. The chair conformation is the most stable and, therefore, the most prevalent arrangement for cyclohexane and its derivatives. openstax.orgwikipedia.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org This stability arises from the fact that all carbon-carbon bonds are staggered, and the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°, thus minimizing both torsional and angle strain. openstax.orgpressbooks.pub

The boat conformation is significantly less stable than the chair conformation, with an energy approximately 30 kJ/mol higher. pressbooks.pub This instability is due to two main factors: torsional strain from eclipsed hydrogen atoms on the base of the boat and steric strain between the two "flagpole" hydrogen atoms, which point towards each other across the ring. pressbooks.pubwikipedia.org A slightly more stable, twisted version of the boat conformation, known as the twist-boat, is about 23 kJ/mol higher in energy than the chair form. openstax.org

Conformational Equilibria and Inversion

The different conformations of cyclohexane are in a constant state of equilibrium. The most significant of these is the rapid interconversion between two equivalent chair conformations, a process known as ring-flipping. wikipedia.orgfiveable.me The energy barrier for this process is approximately 45 kJ/mol. pressbooks.pub During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. lumenlearning.com

Influence of Substituents on Cyclohexane Conformation

When substituents are present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer equivalent in energy. pressbooks.publibretexts.org The relative stability of the conformers is determined by the steric interactions of the substituents with the rest of the ring.

Axial vs. Equatorial Preference of Bromo and Carbamate (B1207046) Groups

Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to minimize steric hindrance. The energy difference between the axial and equatorial conformations for a given substituent is quantified by its A-value (conformational free energy difference). A larger A-value indicates a stronger preference for the equatorial position.

For the bromo substituent, the A-value is relatively small, approximately 0.38-0.48 kcal/mol. masterorganicchemistry.com This modest preference for the equatorial position is attributed to the long carbon-bromine bond, which reduces steric interactions with the axial hydrogens. masterorganicchemistry.com

SubstituentA-Value (kcal/mol)Reference
-Br0.38 - 0.48 masterorganicchemistry.com
-CH31.70 masterorganicchemistry.com
-CH(CH3)2 (isopropyl)2.15 masterorganicchemistry.com
-C(CH3)3 (tert-butyl)4.9 masterorganicchemistry.com
-NHBocNot directly found, but expected to be large

1,3-Diaxial Interactions

The primary reason for the equatorial preference of substituents is the avoidance of 1,3-diaxial interactions. pressbooks.publumenlearning.com These are steric repulsions between an axial substituent and the two axial hydrogen atoms on the same side of the cyclohexane ring, located at the third carbon atoms away. lumenlearning.comlibretexts.org These interactions are essentially gauche-butane interactions. When a bulky group like the tert-butoxycarbonylamino group is in the axial position, it experiences significant steric strain from these interactions, making the conformation highly unfavorable. pressbooks.publibretexts.org

Isomerism (cis/trans) and Diastereomeric Considerations

Due to the presence of two substituents on the cyclohexane ring, tert-Butyl (4-bromocyclohexyl)carbamate can exist as two geometric isomers: cis and trans. jove.com These are diastereomers, which are stereoisomers that are not mirror images of each other and have different physical and chemical properties. mvpsvktcollege.ac.in

In the cis isomer, both the bromo and the tert-butoxycarbonylamino groups are on the same side of the cyclohexane ring. jove.com In a chair conformation, this means one substituent must be in an axial position and the other in an equatorial position. libretexts.org Through ring-flipping, these two conformers interconvert, with the axial substituent becoming equatorial and vice versa. The more stable conformer of the cis isomer will be the one where the larger group, the tert-butoxycarbonylamino group, occupies the equatorial position, forcing the smaller bromo group into the axial position.

In the trans isomer, the two substituents are on opposite sides of the ring. jove.com This allows for a conformation where both the bromo and the tert-butoxycarbonylamino groups can occupy equatorial positions simultaneously. libretexts.org The alternative chair conformation would force both bulky groups into highly unfavorable axial positions. Therefore, the di-equatorial conformation of the trans isomer is expected to be significantly more stable than any other possible conformation of either the cis or trans isomers.

IsomerPossible ConformationsMost Stable ConformationReason for Stability
cis-tert-Butyl (4-bromocyclohexyl)carbamate(Axial-Bromo, Equatorial-NHBoc) ↔ (Equatorial-Bromo, Axial-NHBoc)(Axial-Bromo, Equatorial-NHBoc)The larger -NHBoc group occupies the more stable equatorial position.
trans-tert-Butyl (4-bromocyclohexyl)carbamate(Equatorial-Bromo, Equatorial-NHBoc) ↔ (Axial-Bromo, Axial-NHBoc)(Equatorial-Bromo, Equatorial-NHBoc)Both bulky groups occupy the favorable equatorial positions, minimizing 1,3-diaxial interactions.

Computational Chemistry in Conformational Studies

DFT Calculations

There are no specific DFT calculation results found in the surveyed literature for this compound. Such studies would typically involve optimizing the geometry of various possible conformers (e.g., chair conformations of the cyclohexane ring with axial and equatorial substituents) to determine their relative energies, bond lengths, and bond angles. The cis and trans isomers would also be subject to separate analyses. Without dedicated research, data on the energetic differences between the equatorial and axial conformers of both the cis and trans isomers, as influenced by the bulky tert-butoxycarbonyl and bromo substituents, remain unquantified in the literature.

Potential Energy Surface Analysis

A Potential Energy Surface (PES) analysis for this compound has not been published. A PES scan would be instrumental in understanding the energy barriers to conformational changes, such as the ring flip of the cyclohexane moiety and rotation around the C-N and N-C(O) bonds. This analysis would identify the transition states connecting different conformers and provide a comprehensive picture of the molecule's dynamic stereochemistry. In the absence of such a study, a quantitative description of the conformational landscape and the isomerization pathways is not possible.

Applications in Complex Molecule Synthesis

Building Block for Pharmaceutical Intermediates

The carbamate (B1207046) group is a crucial structural component in many approved drugs and prodrugs. nih.govacs.org Carbamates are often used in medicinal chemistry to enhance the chemical and proteolytic stability of molecules. nih.govacs.org The tert-butoxycarbonyl (Boc) protecting group is particularly common in pharmaceutical synthesis due to its stability under many reaction conditions and the relative ease of its removal under acidic conditions.

The core structure of tert-Butyl (4-bromocyclohexyl)carbamate, a substituted cyclohexane (B81311) ring, is a key component in a variety of pharmaceutical agents. For instance, derivatives of cyclohexylamine (B46788) are found in drugs with diverse therapeutic uses. The synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, often involves intermediates with a substituted cyclohexane ring. nih.govresearchgate.net While direct synthesis of a specific commercial drug from this compound is not explicitly detailed in the available literature, its structural elements suggest its utility as a precursor for creating libraries of compounds for drug discovery. The bromine atom can be replaced through various coupling reactions to introduce different functional groups, allowing for the synthesis of a wide array of potential pharmaceutical candidates.

A patent for the synthesis of Edoxaban, an anticoagulant, describes the use of optically active amines as key intermediates. google.com This highlights the importance of chiral amine precursors in pharmaceutical manufacturing.

Precursor for Agrochemicals

Carbamate derivatives are widely represented in the agrochemical industry, where they are used as pesticides, fungicides, and herbicides. nih.govacs.org The stability and biological activity of carbamates make them effective in crop protection. While specific examples of agrochemicals derived directly from this compound are not prominent in the reviewed literature, the general utility of carbamates in this sector is well-established. nih.govacs.org A related compound, tert-Butyl N-(benzyloxy)carbamate, has shown promise in the development of agrochemicals. chemimpex.com

Role in the Synthesis of Chiral Compounds

The synthesis of chiral compounds is a critical aspect of modern chemistry, particularly in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. The cyclohexane ring in this compound can exist as cis and trans isomers, and the presence of substituents creates chiral centers.

Although the commercial product is often a mixture of isomers, the separation of these isomers or the stereoselective synthesis of a particular isomer would yield a chiral building block. This chiral precursor could then be used in the synthesis of enantiomerically pure complex molecules. For example, a practical synthesis of chiral ligands for catalytic enantioselective reactions has been described, underscoring the demand for such chiral building blocks. nih.gov The synthesis of a potent and selective Janus kinase inhibitor has been reported to involve a chiral 3D-shaped triquinazine ring system, demonstrating the importance of stereochemistry in drug design. researchgate.net

Intermediate in Natural Product Synthesis

The total synthesis of natural products is a significant area of organic chemistry that often requires versatile and functionalized building blocks. Marine natural products, for instance, are a rich source of structurally diverse and biologically active compounds. nih.gov The synthesis of these complex molecules often involves the assembly of smaller, functionalized fragments.

While a direct application of this compound in a published total synthesis of a natural product was not identified in the reviewed literature, its structure contains features that are common in natural product synthesis. The protected amine and the reactive bromide on a cyclic core make it a potentially useful starting material for the construction of more complex intermediates en route to a natural product target. For example, the synthesis of the marine natural product barbamide (B1252183) involved the use of a novel secondary amine, N-methyl-(S)-dolaphenine, which was prepared in several steps from N-Cbz-L-phenylalanine. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of tert-Butyl (4-bromocyclohexyl)carbamate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous assignment and conformational analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the presence of all key proton environments. The large tert-butyl group gives rise to a characteristic sharp singlet at approximately 1.45 ppm, integrating to nine protons. The proton attached to the nitrogen of the carbamate (B1207046) (N-H) typically appears as a broad singlet or doublet around 4.5-5.0 ppm, with its chemical shift and multiplicity being solvent-dependent.

The protons on the cyclohexane (B81311) ring present a more complex pattern due to their diastereotopic nature and the effects of the bromine and carbamate substituents. The methine proton on the carbon bearing the carbamate group (CH-N) and the methine proton on the carbon bearing the bromine atom (CH-Br) are key diagnostic signals, typically found downfield between 3.5 and 4.2 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring appear as a series of overlapping multiplets in the upfield region, generally between 1.2 and 2.2 ppm. The exact chemical shifts and coupling constants are highly dependent on the cis/trans stereochemistry of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the carbamate group, which is typically observed around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group resonate at approximately 80 ppm and 28 ppm, respectively. The cyclohexyl carbons exhibit distinct signals, with the carbons directly attached to the electronegative bromine (C-Br) and nitrogen (C-N) atoms appearing in the 50-60 ppm range. The remaining methylene carbons of the ring are found further upfield.

The conformational analysis, particularly determining the preferred chair conformation and the axial/equatorial positions of the bromo and carbamate groups, can be inferred from the coupling constants (J-values) in the ¹H NMR spectrum and the precise chemical shifts in the ¹³C NMR spectrum. For instance, a large trans-diaxial coupling constant for the CH-Br proton would suggest it occupies an axial position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are predicted based on typical ranges for the functional groups and may vary with solvent and stereoisomerism.)

Atom NMR Type Predicted Chemical Shift (ppm) Description
(CH₃)₃C-¹H~1.45Singlet
-NH-¹H~4.5-5.0Broad singlet
CH-Br¹H~3.8-4.2Multiplet
CH-N¹H~3.5-4.0Multiplet
Cyclohexyl -CH₂-¹H~1.2-2.2Multiplets
C =O¹³C~155Carbonyl
(C H₃)₃C -¹³C~80Quaternary Carbon
(C H₃)₃C-¹³C~28Methyl Carbons
C H-Br¹³C~50-55Methine Carbon
C H-N¹³C~50-55Methine Carbon
Cyclohexyl -C H₂-¹³C~25-35Methylene Carbons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₁₁H₂₀BrNO₂, giving it a monoisotopic mass of approximately 277.068 Da and an average molecular weight of 278.19 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In the mass spectrum, the molecular ion peak ([M]⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. A hallmark fragmentation pathway for tert-butoxycarbonyl (Boc) protected amines is the loss of isobutylene (B52900) (C₄H₈, 56 Da) via a six-membered ring transition state, followed by the loss of carbon dioxide (CO₂, 44 Da). fishersci.com This results in a total neutral loss of 100 Da. For this compound, this would lead to a prominent fragment ion corresponding to 4-bromo-cyclohexylaminium.

Table 2: Key Mass Spectrometry Data for this compound

Analysis Value Description
Molecular FormulaC₁₁H₂₀BrNO₂
Molecular Weight278.19 g/mol cymitquimica.comAverage molecular weight
Monoisotopic Mass~277.068 DaCalculated for C₁₁H₂₀⁷⁹BrNO₂
Molecular Ion Peak[M]⁺, [M+2]⁺Isotopic pattern for Bromine
Key Fragmentation[M - 56]⁺Loss of isobutylene
Key Fragmentation[M - 100]⁺Loss of isobutylene and CO₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent features are related to the carbamate group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1690-1720 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a moderate band around 3300-3400 cm⁻¹. Additionally, the C-O stretching vibrations of the carbamate group typically produce strong bands in the 1160-1250 cm⁻¹ region.

The alkane C-H stretching vibrations from the cyclohexyl and tert-butyl groups are observed as multiple sharp peaks in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹, and can be difficult to assign definitively.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H (Amine)Stretch~3300-3400Medium
C-H (Alkane)Stretch~2850-3000Strong
C=O (Carbonyl)Stretch~1690-1720Strong
C-O (Ester)Stretch~1160-1250Strong
C-Br (Bromoalkane)Stretch~500-600Medium-Weak

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Transformations

The cyclohexane (B81311) ring of tert-butyl (4-bromocyclohexyl)carbamate exists as a mixture of rapidly interconverting chair conformations, with the substituents occupying either axial or equatorial positions. The stereochemical outcome of reactions at the C1 (amine) and C4 (bromine) positions is of paramount importance for the synthesis of biologically active molecules where specific spatial arrangements are crucial for activity. nih.govresearchgate.net Future research in this area should focus on methodologies that can control the stereochemistry of products derived from this substrate.

A significant frontier lies in the diastereoselective functionalization of the cyclohexane ring. While methods for the stereocontrolled synthesis of substituted cyclohexanes are advancing, modular protocols for accessing specific stereoisomers remain a challenge. researchgate.net The development of catalyst-controlled C-H functionalization could enable the desymmetrization of the cyclohexane ring in a highly site- and stereoselective manner. rsc.org For instance, rhodium-catalyzed C-H insertion reactions, which have shown promise in the functionalization of unactivated C-H bonds, could be explored to introduce new functional groups with high stereocontrol.

Furthermore, the development of enzymatic kinetic resolutions presents a powerful strategy for accessing enantiomerically pure derivatives of 4-bromocyclohexylamine, the deprotected form of the title compound. nih.govmdpi.com Lipases and other hydrolases could be employed for the selective acylation or hydrolysis of one enantiomer of a racemic mixture, providing access to both enantiopure starting materials and products. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, could offer a pathway to a single desired enantiomer in high yield. nih.gov The compatibility of enzymes with metal catalysts opens up possibilities for chemoenzymatic cascade reactions, further expanding the synthetic utility.

Transformation TypePotential MethodDesired OutcomeRepresentative Catalyst/Reagent
Diastereoselective C-H FunctionalizationRhodium-catalyzed C-H insertionIntroduction of a new functional group with high stereocontrolDirhodium catalysts
Kinetic ResolutionEnzyme-catalyzed acylationSeparation of enantiomers of deprotected 4-bromocyclohexylamineLipases (e.g., Candida rugosa lipase) mdpi.com
Dynamic Kinetic ResolutionChemoenzymatic approachConversion of a racemate to a single enantiomerEnzyme + Racemization catalyst (e.g., metal complex) nih.gov
Synthesis of Chiral DiaminesStereoselective aminationAccess to enantiopure cis- and trans-1,4-diaminocyclohexanesTransaminases researchgate.net

Investigation of New Catalytic Applications

The bromine atom in this compound is a prime handle for a variety of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed reactions are well-established for aryl halides, their application to alkyl halides, particularly secondary ones like this, presents unique challenges and opportunities. nih.govnih.gov

Future research should focus on expanding the scope of palladium-catalyzed cross-coupling reactions . The development of new ligand systems is crucial for improving the efficiency and selectivity of these transformations. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to facilitate the amidation of aryl bromides with tert-butyl carbamate (B1207046) at room temperature. nih.gov Similar strategies could be adapted for the coupling of this compound with a variety of nucleophiles, including amines, alcohols, and thiols. Furthermore, palladium-catalyzed carbonylation reactions could be employed to introduce a carbonyl group, providing access to valuable carboxylic acid derivatives. nih.gov

Copper-catalyzed cross-coupling reactions offer a cost-effective and often complementary alternative to palladium-based systems. nih.govmdpi.compku.edu.cn The development of copper-catalyzed methods for the amination, arylation, and alkynylation of this compound would be a significant advancement. For example, copper-catalyzed C(sp3)–H bond functionalization has been used for the synthesis of tertiary carbamates, and similar strategies could be envisioned for the direct functionalization of the cyclohexane ring. nih.gov

Beyond palladium and copper, rhodium-catalyzed reactions present another avenue for exploration. Rhodium catalysts have shown utility in C-H activation and borylation reactions. capes.gov.br The development of rhodium-catalyzed methods for the direct functionalization of the C-H bonds of the cyclohexane ring in this compound, guided by the carbamate group, could lead to novel and regioselective transformations.

Catalytic ReactionMetal CatalystPotential Coupling PartnerProduct Type
AminationPalladiumAmines, AmidesSubstituted anilines
CarbonylationPalladiumCarbon monoxide, AlcoholsCarboxylic esters
Arylation/AlkynylationCopperBoronic acids, AlkynesAryl/alkynyl-substituted cyclohexanes
C-H FunctionalizationRhodiumAlkenes, AlkynesFunctionalized cyclohexanes

Exploration of Bio-conjugation Strategies

The field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins and nucleic acids, is rapidly expanding, with applications in drug delivery, diagnostics, and imaging. americanpharmaceuticalreview.comnih.govresearchgate.net The unique structure of this compound makes it an attractive scaffold for the development of novel bifunctional linkers for bioconjugation.

The development of cleavable and non-cleavable linkers is a key area of interest. americanpharmaceuticalreview.com For drug delivery applications, linkers that are stable in circulation but are cleaved under specific conditions within the target cell (e.g., by enzymes or changes in pH) are highly desirable. The 4-aminocyclohexyl scaffold can be incorporated into linkers containing cleavable functionalities such as esters, disulfides, or peptides.

Furthermore, the bromine atom on the cyclohexane ring can be exploited for site-specific conjugation to proteins. For instance, it can react with the thiol group of a cysteine residue to form a stable thioether linkage. Strategies that enable the precise attachment of the linker to a specific site on a protein are critical for generating homogeneous and well-defined bioconjugates. nih.govnih.govnih.gov

Bioconjugation StrategyLinker FeatureTarget BiomoleculePotential Application
Bifunctional Linker SynthesisRigid cyclohexyl spacerProteins, AntibodiesAntibody-Drug Conjugates (ADCs)
Cleavable Linker DesignEnzyme-labile bondDrug-delivery systemsTargeted cancer therapy
Site-Specific ConjugationThiol-reactive handleCysteine-containing peptidesProtein labeling and imaging

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (4-bromocyclohexyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or bromination of tert-butyl carbamate intermediates. A general procedure involves reacting tert-butyl carbamate derivatives with 4-bromocyclohexanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via direct bromination of a cyclohexyl precursor using PBr₃ or N-bromosuccinimide (NBS) . For example, tert-butyl (w-bromoalkyl)carbamates are prepared using literature methods for analogous bromoalkyl derivatives, with purification via column chromatography (hexane/ethyl acetate) .

Q. How can the purity and identity of this compound be confirmed?

Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and bromocyclohexyl moiety (δ ~3.5–4.5 ppm for axial/equatorial protons).
  • Mass spectrometry : ESI-MS or HRMS to verify the molecular ion peak (expected m/z for C₁₁H₂₀BrNO₂: ~286.07) .
  • Melting point analysis : Compare observed values (e.g., ~114–118°C for structurally similar tert-butyl carbamates) with literature data .

Q. What are the optimal storage conditions for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or moisture, which may degrade the bromine substituent .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Stereochemical outcomes depend on reaction conditions:

  • Temperature : Lower temperatures (−20°C to 0°C) favor axial bromination due to reduced ring-flipping in cyclohexane intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states for equatorial attack, while nonpolar solvents (e.g., toluene) favor axial products .
  • Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in bromocyclohexyl intermediates .

Q. How can conflicting data on reaction yields be resolved?

Discrepancies often arise from:

  • Impurities in starting materials : Use HPLC or GC-MS to verify reagent purity (>95%).
  • Incomplete bromination : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and optimize stoichiometry (1.2–1.5 eq. of brominating agent) .
  • Isomer separation : Employ chiral chromatography or recrystallization (e.g., using ethanol/water) to isolate diastereomers .

Q. What analytical methods are suitable for studying degradation pathways?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, and analyze degradation products via LC-MS .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life under varying conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for tert-butyl carbamates?

Variations in melting points (e.g., 103–106°C vs. 114–118°C) may stem from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., methanol vs. ethyl acetate) to isolate stable crystalline forms .
  • Purity differences : Compare DSC thermograms or use Karl Fischer titration to assess moisture content, which can depress melting points .

Methodological Recommendations

Q. How to optimize bromination efficiency in cyclohexylcarbamate systems?

  • Reagent choice : NBS with AIBN (radical initiator) for allylic bromination vs. PBr₃ for electrophilic substitution .
  • Solvent selection : Use CCl₄ for radical reactions or DCM for ionic mechanisms .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of dust .
  • Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.